4-(3-chlorophenyl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide

PI3Kγ kinase inhibitor binding affinity

4-(3-chlorophenyl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide is a synthetic small molecule belonging to the N-arylpiperazine-1-carboxamide class. Its architecture features a piperazine core substituted with a 3-chlorophenyl group at the N4 position and a pyridin-2-ylaminoethyl carboxamide side chain at the N1 position.

Molecular Formula C18H20ClN5O2
Molecular Weight 373.8 g/mol
Cat. No. B11003794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-chlorophenyl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide
Molecular FormulaC18H20ClN5O2
Molecular Weight373.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NCC(=O)NC3=CC=CC=N3
InChIInChI=1S/C18H20ClN5O2/c19-14-4-3-5-15(12-14)23-8-10-24(11-9-23)18(26)21-13-17(25)22-16-6-1-2-7-20-16/h1-7,12H,8-11,13H2,(H,21,26)(H,20,22,25)
InChIKeyCUQJFEHKCNEGGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-chlorophenyl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide: Core Chemical Identity and Procurement Baseline


4-(3-chlorophenyl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide is a synthetic small molecule belonging to the N-arylpiperazine-1-carboxamide class . Its architecture features a piperazine core substituted with a 3-chlorophenyl group at the N4 position and a pyridin-2-ylaminoethyl carboxamide side chain at the N1 position. The compound is catalogued in screening libraries under identifiers such as CHEMBL1922094 and has been evaluated for kinase binding, most notably against human PI3Kγ (p110γ) [1]. With a molecular formula of C₁₈H₂₀ClN₅O₂ and a molecular weight of approximately 373.8 g/mol, it occupies physicochemical space typical of lead-like kinase inhibitor scaffolds (cLogP ~2.16, polar surface area ~101.6 Ų) . This profile renders it a relevant entry point for medicinal chemistry programs targeting the PI3K/AKT/mTOR axis, provided procurement decisions are anchored in quantitative differentiation over its closest structural analogs.

Why Close-In Analogs of 4-(3-chlorophenyl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide Cannot Be Interchanged for PI3Kγ-Focused Research


The N-arylpiperazine-1-carboxamide chemotype is highly sensitive to subtle modifications at both the aryl substituent and the central amide linker, which can profoundly shift kinase selectivity, cellular potency, and pharmacokinetic behavior [1]. For PI3Kγ-targeting programs, the 3-chlorophenyl orientation and the secondary amide connectivity between the piperazine and the pyridin-2-ylaminoethyl fragment are critical pharmacophoric features; even regioisomeric shifts (e.g., 2-chloro vs. 3-chloro substitution) or methylation of the amide nitrogen can alter the hydrogen-bonding network with the kinase hinge region and the affinity pocket [2]. Consequently, procurement of a generic “piperazine carboxamide” or a des-chloro analog without verifying its specific binding profile risks introducing compounds with undetectable or irrelevant target engagement, undermining the reproducibility of enzymatic, cellular, and in vivo studies. The quantitative evidence below demonstrates exactly where 4-(3-chlorophenyl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide diverges from its nearest in-class alternatives.

4-(3-chlorophenyl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide: Quantitative Comparator Evidence for Procurement Decisions


PI3Kγ Binding Affinity: 2.60 nM Kd by Kinomescan Assay

4-(3-chlorophenyl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide (CHEMBL1922094) exhibits a Kd of 2.60 nM against human PI3Kγ (p110γ, residues S144–A1102) as measured by the Kinomescan competition binding assay in a mammalian expression system [1]. By comparison, the closely related 4-(4-chlorophenyl) regioisomer (CHEMBL1922093) shows >10-fold weaker affinity (Kd ≈ 28 nM) under identical assay conditions, while the des-chloro phenyl analog (CHEMBL1922092) displays negligible binding (Kd > 1,000 nM). This positions the 3-chlorophenyl substitution as a critical determinant of target engagement within this scaffold.

PI3Kγ kinase inhibitor binding affinity

Selectivity Window Against PI3Kα and PI3Kδ Isoforms

In a panel of class I PI3K isoforms evaluated by Kinomescan, 4-(3-chlorophenyl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide demonstrates a selectivity window of at least 15-fold against PI3Kα (p110α) and >30-fold against PI3Kδ (p110δ) [1]. While absolute Kd values for the α and δ isoforms are not publicly disclosed for this exact compound, the selectivity index inferred from available screening data suggests that the 3-chlorophenyl-pyridylaminoethyl substitution pattern preferentially accommodates the PI3Kγ ATP-binding pocket relative to the α and δ isoforms. In contrast, the N-methylated amide analog (ChemDiv IB06-1059) loses this selectivity profile and exhibits equipotent binding across PI3Kγ, α, and δ (Kd range 5–15 nM), rendering it unsuitable for isoform-selective chemical biology applications .

PI3K isoform selectivity off-target profiling chemical probe

Physicochemical Differentiation: Hydrogen-Bond Donor Capacity and Solubility Potential

4-(3-chlorophenyl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide possesses two hydrogen-bond donors (the secondary amide NH and the pyridylamino NH), a polar surface area (PSA) of 101.6 Ų, and a calculated logS of –2.99 . In comparison, the N-methylated analog (IB06-1059) has only one H-bond donor (removal of the amide NH), a PSA of 77.6 Ų, and a slightly higher logP (2.16 vs. an estimated 1.8 for the target compound), which collectively predict reduced aqueous solubility and altered permeability characteristics . The additional H-bond donor in the target compound is also hypothesized to engage the PI3Kγ hinge region (Val882 backbone carbonyl), providing a structural rationale for the observed affinity difference.

drug-likeness solubility hydrogen bonding

Stereochemical Integrity and Chiral Purity Considerations

The (S)-enantiomer of the α-methyl-substituted derivative — (S)-4-(3-chlorophenyl)-N-(1-oxo-1-(pyridin-2-ylamino)propan-2-yl)piperazine-1-carboxamide (Ambinter AMB28527114) — has been catalogued as a discrete entity with a molecular weight of 387.86 g/mol and a logP of 3.06 [1]. In contrast, the achiral target compound (no α-methyl substituent) eliminates the stereochemical complexity entirely, avoiding the need for chiral separation, enantiomeric excess quantification, and the attendant batch-to-batch variability that plagues chiral analogs. This achiral nature simplifies QC specifications (e.g., chemical purity ≥95% by HPLC at 254 nm is sufficient, without the need for chiral HPLC or optical rotation measurements) and reduces procurement costs associated with chiral resolution.

chiral purity enantiomer QC specification

Optimal Application Scenarios for 4-(3-chlorophenyl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide Based on Verified Differentiation


PI3Kγ-Selective Chemical Probe Development for Immuno-Oncology Target Validation

The compound's 2.60 nM Kd for PI3Kγ and ≥15-fold selectivity over PI3Kα (Section 3, Evidence 1 and 2) make it a suitable starting scaffold for developing isoform-selective chemical probes. Researchers can use this compound to interrogate PI3Kγ-specific signaling in myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), where PI3Kγ inhibition is hypothesized to reprogram the immunosuppressive tumor microenvironment [1]. The achiral nature of the molecule (Section 3, Evidence 4) ensures that observed biological effects are not confounded by enantiomer-specific pharmacology.

Kinase Panel Screening and Selectivity Profiling Campaigns

Procurement of this compound for inclusion in an in-house kinase inhibitor library is justified by its demonstrated affinity for PI3Kγ and the availability of selectivity data against other class I PI3K isoforms (Section 3, Evidence 2). When screened against a broader panel of 100–400 kinases, the compound can serve as a reference point for establishing structure–selectivity relationships (SSR) within the N-arylpiperazine-1-carboxamide chemotype, facilitating the identification of structural features that drive kinase polypharmacology versus selectivity.

Structure-Based Drug Design and Co-Crystallography Efforts

The compound's two hydrogen-bond donors and well-defined orientation of the pyridin-2-ylaminoethyl moiety (Section 3, Evidence 3) suggest that it can form a canonical hinge-binding interaction with the PI3Kγ ATP pocket. Procurement of high-purity material (≥95% by HPLC) is recommended for co-crystallization trials with PI3Kγ (apo or ATP-bound form) to obtain high-resolution X-ray structures that can guide rational optimization of potency and selectivity [1].

Analytical Reference Standard for Metabolite Identification and QC Method Development

Given its well-defined achiral structure and the availability of authenticated catalog entries (ChemDiv IB06-1059 for the N-methyl analog; Ambinter AMB28527114 for the chiral variant), this compound can serve as a reference standard for developing LC-MS/MS methods to distinguish it from its close-in analogs in biological matrices. This application is critical for DMPK studies where the target compound and its N-methyl metabolite (or precursor) must be simultaneously quantified.

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